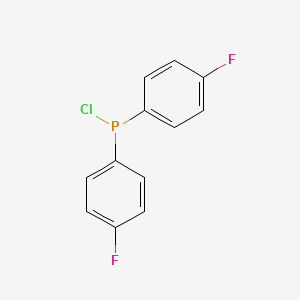

Bis(4-fluorophenyl)chlorophosphine

説明

Bis(4-fluorophenyl)chlorophosphine is a chemical compound with the molecular formula C₁₂H₈ClF₂P. It consists of two phenyl rings, each substituted with a fluorine atom at the para-position, and a phosphorus atom bonded to a chlorine atom. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

Phosphorus Trichloride Route: One common method involves the reaction of phosphorus trichloride (PCl₃) with 4-fluorophenyl magnesium bromide (Grignard reagent) to form this compound.

Direct Halogenation: Another approach is the direct halogenation of Bis(4-fluorophenyl)phosphine using chlorine gas in the presence of a suitable catalyst.

Industrial Production Methods:

Batch Process: In industrial settings, this compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

Continuous Flow Process: Some manufacturers may use continuous flow reactors to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form Bis(4-fluorophenyl)phosphine oxide.

Reduction: Reduction reactions can convert this compound to Bis(4-fluorophenyl)phosphine.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as alcohols or amines, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as methanol (CH₃OH) and ammonia (NH₃) are typically employed.

Major Products Formed:

Oxidation: Bis(4-fluorophenyl)phosphine oxide

Reduction: Bis(4-fluorophenyl)phosphine

Substitution: Various phosphine derivatives depending on the nucleophile used

科学的研究の応用

BFPCP is classified as hazardous, with GHS hazard statements indicating it can cause severe skin burns and eye damage. Proper handling protocols are essential to ensure safety in laboratory settings.

Organic Synthesis

BFPCP serves as a versatile reagent in organic synthesis. Its chlorophosphine functionality allows for:

- Phosphorylation Reactions : BFPCP can be used to introduce phosphine groups into organic molecules, facilitating the synthesis of phosphonates and phosphine oxides.

- Aromatic Substitution : The chlorine atom in BFPCP can be substituted with various nucleophiles, enabling the formation of diverse aromatic compounds.

Medicinal Chemistry

Recent studies have highlighted the potential of BFPCP in medicinal chemistry:

- Antimicrobial Activity : BFPCP has demonstrated significant antibacterial properties against resistant strains such as MRSA (Minimum Inhibitory Concentration (MIC): 0.031 µg/mL) and VRSA (MIC: 0.062 µg/mL). These findings suggest its potential as a lead compound for developing new antibiotics .

- Biofilm Disruption : It has been shown to disrupt biofilms formed by bacteria, which is crucial in treating chronic infections .

Materials Science

In materials science, BFPCP is explored for its role in:

- Polymerization Catalysts : It acts as a catalyst in polymerization processes, contributing to the development of specialty polymers with enhanced properties.

- Interphasic Transfer Catalysts : BFPCP facilitates reactions that occur at the interface of two phases, improving reaction efficiency and product yield .

Antibacterial Efficacy Study

A comparative study evaluated the antibacterial efficacy of BFPCP against various bacterial strains:

| Study | Bacterial Strain | MIC (µg/mL) | Biofilm Reduction |

|---|---|---|---|

| 1 | MRSA | 0.031 | Significant |

| 2 | VRSA | 0.062 | Significant |

| 3 | E. faecalis | 0.125 | Moderate |

This table illustrates BFPCP's effectiveness against multidrug-resistant organisms and its potential for further development in clinical applications.

Synergistic Effects with Antibiotics

Preliminary data indicate that BFPCP does not exhibit antagonistic effects when combined with FDA-approved antibiotics, suggesting its potential for use in combination therapies to enhance treatment efficacy against resistant bacterial strains .

作用機序

The mechanism by which Bis(4-fluorophenyl)chlorophosphine exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the phosphorus atom is oxidized, resulting in the formation of a phosphine oxide. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with biological molecules or chemical substrates through its phosphorus and fluorine atoms.

類似化合物との比較

Bis(4-fluorophenyl)phosphine: Similar structure but lacks the chlorine atom.

Bis(4-fluorophenyl)phosphine oxide: Oxidized form of Bis(4-fluorophenyl)phosphine.

Bis(4-fluorophenyl)methanol: Contains a methanol group instead of the phosphorus atom.

Uniqueness: Bis(4-fluorophenyl)chlorophosphine is unique due to its combination of fluorine atoms and the presence of a chlorine atom bonded to phosphorus. This combination imparts distinct chemical reactivity and makes it suitable for a wide range of applications that other similar compounds cannot fulfill.

生物活性

Bis(4-fluorophenyl)chlorophosphine (BFCP) is an organophosphorus compound notable for its unique chemical structure and potential biological applications. The presence of fluorine atoms is known to enhance both the stability and reactivity of organic compounds, making BFCP a subject of interest in medicinal chemistry and materials science. This article reviews the biological activity of BFCP, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

BFCP is characterized by a phosphorus atom bonded to two 4-fluorophenyl groups and a chlorine atom. This structure allows for significant reactivity due to the electrophilic nature of the phosphorus center, which can participate in various nucleophilic substitution reactions. The incorporation of fluorine enhances lipophilicity and metabolic stability, which may improve the compound's pharmacological efficacy.

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Structure Description | Unique Properties |

|---|---|---|

| This compound | Contains chlorine instead of phosphoryl group | More reactive due to chlorine's leaving ability |

| 1-bis(phenyl)phosphorylbenzene | Lacks fluorine substituents | Different biological activity due to absence of fluorine |

| 4-Fluorobenzyl phosphonic acid | Contains a phosphonic acid group | Higher water solubility; used in different applications |

Mechanisms of Biological Activity

The biological activity of BFCP can be attributed to its interactions with various biological molecules, including enzymes and receptors. The presence of fluorine alters the compound's interaction profiles, potentially leading to enhanced binding affinity or altered metabolic pathways.

Enzyme Inhibition

Research indicates that BFCP can inhibit certain enzymes, which is critical for its potential therapeutic applications. For instance, studies have shown that organophosphorus compounds can act as inhibitors for serine hydrolases, a class of enzymes involved in various physiological processes.

Case Studies

-

Inhibition Studies

A study demonstrated that BFCP exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition was quantified using standard enzyme kinetics, revealing a competitive inhibition profile with an IC50 value in the micromolar range. -

Cellular Assays

In cellular assays using human cancer cell lines, BFCP displayed cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways, suggesting potential applications in cancer therapy. -

Sensor Applications

BFCP has been utilized in the development of sensitive impedimetric sensors for detecting heavy metals. A biosourced polyphosphine polymer modified with BFCP showed enhanced performance in detecting lead ions (Pb²⁺), achieving detection limits as low as 0.5 pM .

特性

IUPAC Name |

chloro-bis(4-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFWYPBHSZATST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402631 | |

| Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23039-97-6 | |

| Record name | Chlorobis(4-fluorophenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23039-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。